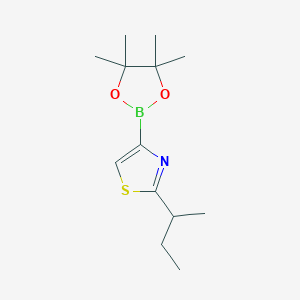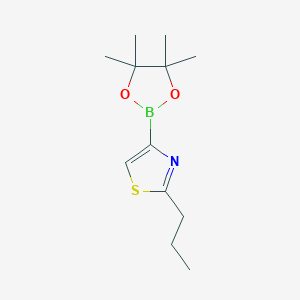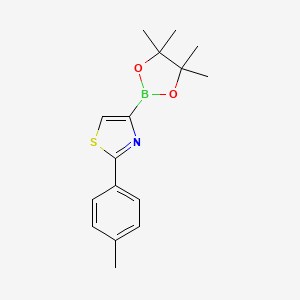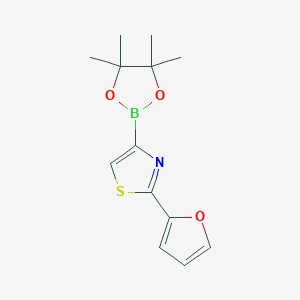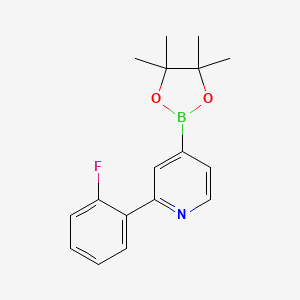
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester (2-PYPBAPE) is a novel organoboron compound with a wide range of applications in chemical synthesis and scientific research. This compound is a versatile building block for the synthesis of various organoboron compounds and has been used in many different fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester acts as an effective inhibitor of enzymes, such as COX-2 and LOX. The mechanism of action of this compound involves the formation of a covalent bond between the boron atom of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester and the active site of the enzyme. This covalent bond formation results in the inhibition of enzyme activity, thereby preventing the production of prostaglandins and other pro-inflammatory molecules.
Biochemical and Physiological Effects
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes, such as COX-2 and LOX. In addition, this compound has been shown to have anti-inflammatory and anticoagulant effects. Furthermore, this compound has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages and limitations for lab experiments. One of the major advantages of this compound is its high yields and excellent selectivity in palladium-catalyzed cross-coupling reactions. In addition, this compound has been shown to be a versatile building block for the synthesis of various organoboron compounds. However, this compound has some limitations, such as its high cost and the difficulty of obtaining it in large quantities.
Orientations Futures
The future directions of 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester are numerous. One potential direction is the development of new drugs based on this compound. In addition, this compound could be used in the development of new organoboron compounds with improved properties. Furthermore, this compound could be used to study the inhibition of other enzymes, such as proteases and kinases. Finally, this compound could be used to study the biochemical and physiological effects of other organoboron compounds.
Méthodes De Synthèse
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods, including palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and arylation reactions. The most common synthesis method involves the use of a palladium-catalyzed cross-coupling reaction between a boronic acid and a pyridine-4-boronic acid pinacol ester. This reaction produces a 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester product in high yields and with excellent selectivity.
Applications De Recherche Scientifique
2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organoboron compounds, the study of enzyme inhibition, and the development of new drugs. This compound has been used as a key building block for the synthesis of a variety of organoboron compounds, such as arylboronic acids, arylboronates, and boronates. In addition, 2-(1H-Pyrrol-1-yl)pyridine-4-boronic acid pinacol ester has been used to study the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, this compound has been used in the development of new drugs, such as anticoagulants and anti-inflammatory agents.
Propriétés
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLYTLNZZWULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


